5-(difluoromethyl)-3-phenyl-1H-pyrazole
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Description
5-(difluoromethyl)-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H8F2N2 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Biological Activity
5-(Difluoromethyl)-3-phenyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- Receptor Modulation : The structural features of this compound allow it to interact with various receptors, potentially modulating their activity.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
1. Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 50 |
Escherichia coli | 15 | 100 |
Candida albicans | 20 | 25 |
These findings indicate the compound's potential as a lead for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.
Study Type | Result |
---|---|
Carrageenan-induced paw edema model | Significant reduction in paw swelling (p < 0.05) compared to control group |
Cytokine production assay | Decreased levels of TNF-alpha and IL-6 |
These results highlight its therapeutic potential in conditions like arthritis and other inflammatory disorders .
3. Anticancer Activity
Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. In vitro assays on various cancer cell lines showed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 1.5 |
A549 (lung cancer) | 2.0 |
HeLa (cervical cancer) | 2.5 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Case Studies
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant apoptosis, as evidenced by increased DNA fragmentation and changes in cell morphology . Additionally, flow cytometry analysis demonstrated G1 phase arrest associated with downregulation of cyclin D2 and CDK2, critical regulators of the cell cycle.
Properties
IUPAC Name |
5-(difluoromethyl)-3-phenyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSJJOUDHYYMBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357942 |
Source
|
Record name | 5-(Difluoromethyl)-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122980-86-3 |
Source
|
Record name | 5-(Difluoromethyl)-3-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.